1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE

概要

説明

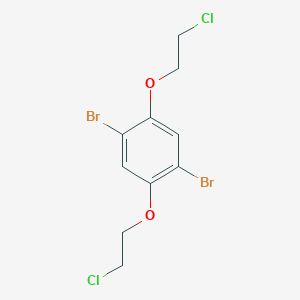

1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE is an organic compound with the molecular formula C10H10Br2Cl2O2. It is a derivative of benzene, where the benzene ring is substituted by bromine and chloroethoxy groups.

準備方法

Synthetic Routes and Reaction Conditions

1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE can be synthesized through a multi-step process involving the bromination and chlorination of benzene derivatives. One common method involves the reaction of 1,4-dibromo-2,5-dihydroxybenzene with 2-chloroethanol in the presence of a base, such as potassium carbonate, to form the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield .

化学反応の分析

Nucleophilic Substitution at Chloroethoxy Groups

The 2-chloroethoxy substituents are potential sites for nucleophilic substitution. Similar ether-containing brominated benzene derivatives undergo reactions where alkoxy groups participate in displacement or elimination:

-

Hydrolysis : In aqueous basic conditions, chloroethoxy groups may hydrolyze to form hydroxyl or ethoxy derivatives. For example, 2,5-dibromobenzene-1,4-diol derivatives in the presence of K₂CO₃ or NaOH undergo substitution reactions with alkyl halides .

-

Alkylation/Functionalization : Chloroethoxy groups could react with nucleophiles (e.g., thiols, amines) under mild conditions to form thioethers or secondary amines.

Cross-Coupling Reactions via Bromine Substituents

The bromine atoms on the aromatic ring are prime candidates for transition-metal-catalyzed cross-coupling reactions, as seen in related dibromobenzene systems:

For example, 1,4-dibromo-2,5-diiodobenzene undergoes Sonogashira coupling with phenylacetylene to yield ethynyl-substituted products . Similar reactivity is expected for the dibrominated positions in the target compound.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (due to ether substituents) may undergo electrophilic substitution at the para/meta positions relative to bromine:

-

Nitration : HNO₃/H₂SO₄ could introduce nitro groups.

-

Halogenation : Further bromination or chlorination under Lewis acid catalysis.

Thermal or Reductive Elimination

Under high temperatures or reductive conditions (e.g., LiAlH₄), bromine substituents may undergo elimination or reduction. For instance, in lithium-based battery systems, brominated aromatics participate in electrochemical reactions .

Key Challenges and Side Reactions

-

Competing Reactivity : Bromine atoms may react preferentially over chloroethoxy groups in cross-coupling, requiring careful catalyst selection .

-

Steric Hindrance : Bulky substituents could slow coupling reactions, necessitating elevated temperatures or microwave assistance.

-

Impurity Formation : Excess reagents (e.g., AlCl₃) or prolonged reaction times may lead to demethylation or hydrolysis byproducts .

科学的研究の応用

Scientific Research Applications

-

Pharmaceutical Development

- Serotonin Receptor Agonists : 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene is utilized in the synthesis of potent agonists for the 5-HT2 receptor, which is implicated in various neurological disorders. Research indicates that derivatives of this compound can exhibit significant activity at these receptors, making them candidates for developing treatments for conditions such as depression and anxiety .

- Material Science

- Chemical Synthesis

Case Studies

作用機序

The mechanism of action of 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and chloroethoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various chemical transformations and biological effects, depending on the context in which the compound is used .

類似化合物との比較

Similar Compounds

1,4-Dibromo-2,5-bis(bromomethyl)benzene: This compound has similar bromine substitutions but differs in the alkyl groups attached to the benzene ring.

1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: This derivative has phenylalkoxy groups instead of chloroethoxy groups.

1,4-Bis(trifluoromethyl)-2,5-dibromobenzene: This compound features trifluoromethyl groups, providing different chemical properties and reactivity.

Uniqueness

1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE is unique due to the presence of both bromine and chloroethoxy groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various chemical reactions and applications .

生物活性

1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene (CAS Number: 178557-12-5) is an organic compound primarily utilized in medicinal chemistry for synthesizing serotonin receptor agonists, particularly targeting the 5-HT2 receptor. This receptor is crucial in various physiological processes, including mood regulation and cognitive functions. The compound's unique structure, featuring two chloroethoxy groups and two bromine atoms attached to a benzene ring, enhances its reactivity and potential biological activity.

- Molecular Formula : C10H10Br2Cl2O2

- Molecular Weight : 392.90 g/mol

- Appearance : Off-white solid

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 2,5-dibromobenzene-1,4-diol and 2-bromoethyl chloride in the presence of a base like potassium carbonate and a solvent such as N,N-dimethylformamide. The reaction is generally conducted at elevated temperatures (100-105 °C) for several hours to ensure complete conversion to the desired product.

Serotonin Receptor Agonism

Research indicates that this compound serves as a valuable precursor for synthesizing selective 5-HT2 receptor agonists. These agonists mimic the natural neurotransmitter serotonin and activate the receptor, triggering downstream signaling pathways that can be therapeutically beneficial for treating psychiatric disorders associated with serotonin dysregulation .

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,4-Dibromo-2,5-dimethylbenzene | C10H10Br2 | Lacks chloroethoxy groups; simpler structure |

| 1-Bromo-4-(chloromethyl)benzene | C8H8BrCl | Contains only one bromine; different reactivity |

| 1-Chloro-4-(bromomethyl)benzene | C8H8BrCl | Similar halogenation but lacks ethoxy groups |

| 1,4-Bis(alkoxy)benzene derivatives | Varies | Varied alkyl chains; differing hydrophobicity |

The unique aspect of this compound lies in its dual halogenation and specific ether functionalities that enhance its reactivity compared to simpler halogenated compounds.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological properties of derivatives synthesized from this compound. For instance:

- A study published by the American Chemical Society outlined a synthetic route for producing potent 5-HT2 receptor agonists using this compound as a starting material. The results indicated that modifications to the compound's structure significantly affect its binding affinity and biological activity at serotonin receptors.

Toxicological Assessments

While specific toxicity data on this compound is limited, related compounds have been evaluated for their environmental impact. Toxicity assessments often focus on sediment samples and their effects on aquatic organisms. These studies typically measure endpoints such as survival rates and growth metrics of various species exposed to contaminated sediments .

The exact mechanism of action for this compound remains poorly defined in current literature. However, it is hypothesized that its derivatives interact with serotonin receptors through conformational changes induced by ligand binding. This interaction may lead to activation of intracellular signaling cascades that influence neuronal activity and other physiological responses .

特性

IUPAC Name |

1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2Cl2O2/c11-7-6-10(16-4-2-14)8(12)5-9(7)15-3-1-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJLUNFUSYBNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)OCCCl)Br)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409963 | |

| Record name | 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178557-12-5 | |

| Record name | 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。